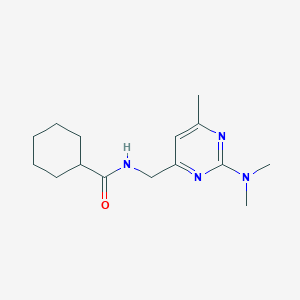
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)cyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)cyclohexanecarboxamide is a synthetic organic compound characterized by the presence of a dimethylamino group, a methylpyrimidinyl moiety, and a cyclohexanecarboxamide structure. This unique compound finds utility in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)cyclohexanecarboxamide typically involves a multi-step process starting from readily available starting materials. The synthesis can be approached via:
Formation of the Methylpyrimidine Derivative: Initial reaction involves the formation of the 2-(dimethylamino)-6-methylpyrimidine derivative through methylation and amination reactions under controlled temperature and pressure.
Attachment to Cyclohexanecarboxamide: The pyrimidine derivative is then reacted with cyclohexanecarboxylic acid or its derivatives using coupling agents such as EDCI or DCC to form the final compound.
Purification: The resultant product is purified using chromatography techniques to ensure high purity and yield.
Industrial Production Methods
On an industrial scale, the synthesis of this compound involves continuous flow processes, optimizing reaction conditions to improve efficiency and reduce costs. Catalysts and automated systems are employed to ensure consistency in large-scale production.
化学反应分析
Types of Reactions
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)cyclohexanecarboxamide undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid to form N-oxides.
Reduction: Reduction reactions with agents such as lithium aluminum hydride can produce amine derivatives.
Substitution: Substitution reactions at the pyrimidine ring are possible using halogenating agents or nucleophiles.
Common Reagents and Conditions
Reactions involving this compound often utilize reagents like:
Palladium catalysts: For hydrogenation or cross-coupling reactions.
Lewis acids: Such as aluminum chloride for electrophilic aromatic substitution.
Bases: Like sodium hydride for deprotonation and nucleophilic substitution.
Major Products
Oxidized Derivatives: N-oxide forms of the compound.
Reduced Products: Amine derivatives post reduction.
Substituted Products: Various halogenated or nucleophile-substituted compounds on the pyrimidine ring.
科学研究应用
Chemistry
In chemistry, this compound serves as an intermediate in the synthesis of complex molecules, particularly in drug discovery and development processes.
Biology
Biologically, N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)cyclohexanecarboxamide is studied for its interaction with specific enzymes and proteins, making it valuable in enzyme inhibition studies.
Medicine
In medicinal chemistry, it is explored for potential therapeutic applications due to its unique pharmacophore, contributing to drug design and pharmacokinetics research.
Industry
Industrial applications include its use in the development of agrochemicals and fine chemicals, benefiting from its chemical stability and reactivity.
作用机制
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)cyclohexanecarboxamide exerts its effects primarily by interacting with molecular targets such as receptors and enzymes. The dimethylamino and pyrimidinyl groups play crucial roles in binding to active sites, thereby modulating biological pathways.
相似化合物的比较
Similar Compounds
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)benzamide
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)cyclohexanecarboxylate
Unique Aspects
Compared to similar compounds, N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)cyclohexanecarboxamide features a cyclohexane ring, which imparts unique steric and electronic properties, enhancing its reactivity and interaction with biological targets. The cyclohexane moiety also provides increased hydrophobic character, influencing its solubility and bioavailability.
This compound's unique structural features and versatile reactivity make it a valuable subject for ongoing research in various scientific fields.
属性
IUPAC Name |
N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-11-9-13(18-15(17-11)19(2)3)10-16-14(20)12-7-5-4-6-8-12/h9,12H,4-8,10H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZXGIUVQMZCJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)CNC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
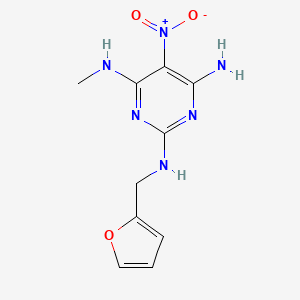
![ethyl 4-{[(4-fluorophenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate](/img/structure/B2936591.png)
![N-(4-(4-chloro-1H-benzo[d]imidazol-2-yl)phenyl)acetamide](/img/structure/B2936594.png)
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2936595.png)
![1-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2936596.png)
![1-(6-ethylbenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one](/img/structure/B2936597.png)
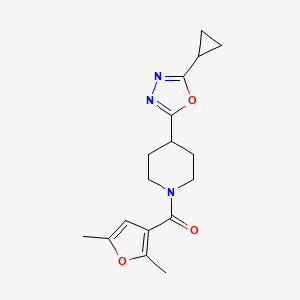
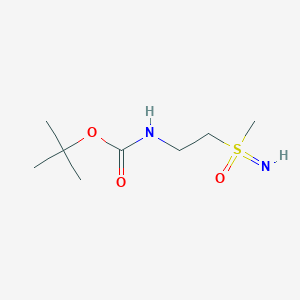
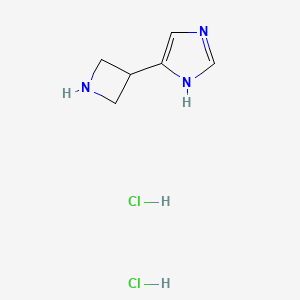
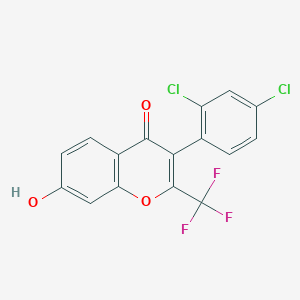
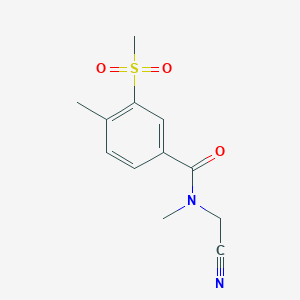
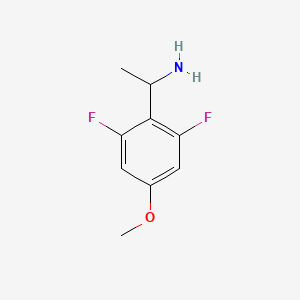
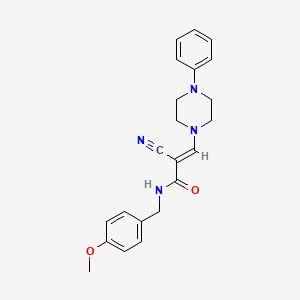
![2-amino-4-(3-bromophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2936609.png)
